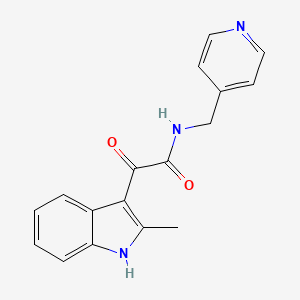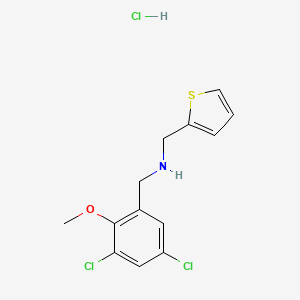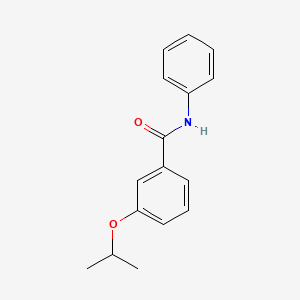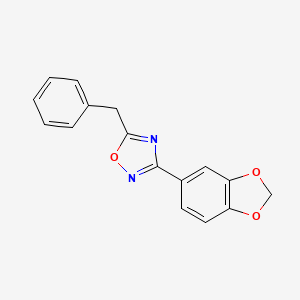![molecular formula C20H15N3O4 B4412174 N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related oxadiazole derivatives often employs methods that start with specific phenyl-substituted furans or benzamides, proceeding through cyclization reactions to form the oxadiazole core (Rai et al., 2009; Taha et al., 2014). The synthesis pathways typically involve the use of reagents like hydrazine hydrate for cyclization and various catalysts for facilitating the reactions.
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and density functional theory (DFT) studies provide insights into the molecular and solid-state structure of related compounds, highlighting the significance of intermolecular interactions and molecular packing in determining the stability and properties of these molecules (Rahmani et al., 2017). The molecular structure is often characterized by specific spatial arrangements, driven by the nature of the substituents and the core oxadiazole ring.
Chemical Reactions and Properties
The chemical reactivity of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide and similar compounds involves interactions that can lead to various transformations. These include reactions with nucleophiles and electrophiles, influenced by the electron-withdrawing or donating nature of the substituents. The presence of the oxadiazole ring and methoxy groups contributes to the molecule's reactivity, allowing for further functionalization or participation in coupling reactions (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are directly influenced by the molecular structure. Studies on similar compounds have shown that crystalline form, solubility in various solvents, and thermal stability can be extensively studied through techniques like XRPD and thermal analysis, providing critical information for the material's handling and application (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the behavior of this compound in various environments. The presence of functional groups like the furamide and oxadiazole rings plays a crucial role in determining these properties, influencing how these molecules interact with biological targets or participate in chemical reactions (Aghekyan et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)18-22-20(27-23-18)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMCWIRWHVWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4412094.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4412106.png)

![2-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4412123.png)
![3-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4412133.png)

![2-[2-(4-chlorophenyl)-3-indolizinyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4412148.png)
![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4412154.png)
![ethyl 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoate](/img/structure/B4412179.png)


![N-[4-(acetylamino)phenyl]-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4412202.png)